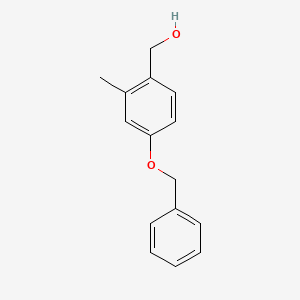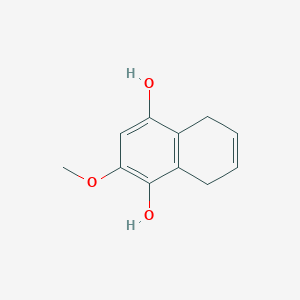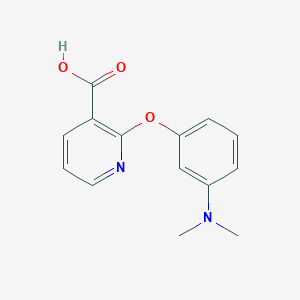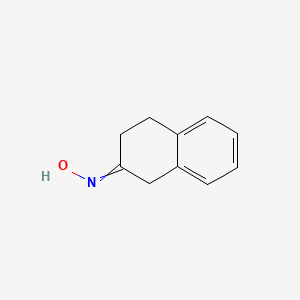
(4-(Benzyloxy)-2-methylphenyl)methanol
概述
描述
(4-(Benzyloxy)-2-methylphenyl)methanol is an organic compound with the molecular formula C15H16O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with a benzyloxy group at the para position and a methyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the benzylation of 2-methylphenol (o-cresol) followed by the reduction of the resulting benzyl ether. The reaction typically employs benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene. The benzyl ether is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (4-(Benzyloxy)-2-methylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Benzyloxy-2-methylbenzaldehyde, 4-Benzyloxy-2-methylbenzoic acid.
Reduction: 4-Benzyloxy-2-methylbenzyl hydrocarbon.
Substitution: Various substituted benzyl alcohol derivatives.
科学研究应用
(4-(Benzyloxy)-2-methylphenyl)methanol has several applications in scientific research:
作用机制
The mechanism of action of (4-(Benzyloxy)-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Benzyl Alcohol: A simpler analog with a hydroxymethyl group attached to a benzene ring.
4-Methoxybenzyl Alcohol: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Methylbenzyl Alcohol: Similar structure but without the benzyloxy group.
Uniqueness: (4-(Benzyloxy)-2-methylphenyl)methanol is unique due to the presence of both benzyloxy and methyl groups, which confer distinct chemical and physical properties.
属性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
(2-methyl-4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-12-9-15(8-7-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 |
InChI 键 |
IRGRYQMMGLZGMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[3-[methoxy(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8557668.png)
![N-{[1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-yl]methylidene}hydroxylamine](/img/structure/B8557673.png)

![(4R)-4-Methyl-4-[2-(1-methylpyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B8557697.png)
![(R)-5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4alpha-ol 7,7-dioxide](/img/structure/B8557703.png)

![1-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8557719.png)

![2-[(4-Bromo-3-fluorophenoxy)methyl]tetrahydrofuran](/img/structure/B8557728.png)

![5-[2-(Amino)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8557765.png)
![2-ethyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8557772.png)
